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Introduction

Fenebrutinib, also known as GDC-0853, is a potent and highly selective, non-covalent, and
reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Developed by Roche and its
subsidiary Genentech, fenebrutinib represents a significant advancement in the targeted
therapy of autoimmune diseases.[5][6] Its unique mechanism of action, which allows for
reversible binding to BTK, distinguishes it from many first-generation, irreversible BTK
inhibitors.[1][2] This characteristic is believed to contribute to a favorable safety profile by
minimizing off-target effects.[7][8] Fenebrutinib has been extensively investigated in a range of
autoimmune conditions, most notably multiple sclerosis (MS), rheumatoid arthritis (RA), and
chronic spontaneous urticaria (CSU).[9][10][11][12]

This technical guide provides a comprehensive overview of the discovery and development
history of fenebrutinib, its mechanism of action, and a summary of its clinical evaluation. It is
intended for researchers, scientists, and drug development professionals interested in the
scientific journey of this novel therapeutic agent.

Discovery and Preclinical Development

The development of fenebrutinib was driven by the therapeutic potential of targeting BTK in
autoimmune diseases.[2] BTK is a critical signaling enzyme in B-cells and myeloid cells,
playing a crucial role in the pathways that lead to inflammation and tissue damage in
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autoimmune conditions.[9][13] The strategy behind fenebrutinib was to create a non-covalent
inhibitor that interacts with BTK differently from existing covalent inhibitors, with the goal of
achieving high selectivity and a favorable safety profile for long-term treatment of chronic
diseases.[2][14]

Fenebrutinib was identified as a potent and selective BTK inhibitor with a measured inhibition
constant (Ki) of 0.91 nM.[1] Preclinical studies demonstrated its ability to suppress B-cell and
myeloid cell-mediated components of disease and showed dose-dependent activity in a rat
model of inflammatory arthritis.[10][14] Further in vitro studies revealed that fenebrutinib is
highly selective for BTK, being over 130 times more selective for BTK compared to other
kinases.[1][7][15][16]

Mechanism of Action

Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by reversibly
binding to BTK.[1][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway.
Upon BCR engagement, BTK is activated and, in turn, phosphorylates downstream targets,
leading to B-cell proliferation, differentiation, and antibody production. Fenebrutinib blocks this
activation step, thereby dampening the B-cell-mediated immune response.

In myeloid cells, including microglia in the central nervous system, BTK is involved in Fc
receptor (FcR) signaling, which contributes to the release of inflammatory mediators.[14] By
inhibiting BTK, fenebrutinib can reduce the activation of these cells, which is thought to play a
role in the chronic inflammation and neurodegeneration seen in diseases like multiple sclerosis.
[13]

Signaling Pathway of BTK Inhibition by Fenebrutinib
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Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of

Fenebrutinib.

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical

development of fenebrutinib.

Table 1: Preclinical Pl | : brutinil

Parameter Value Reference
BTK Inhibition (Ki) 0.91 nM [1]
BTK IC50 (Human B-cell
. 3.1nM [14]
autophosphorylation)
BTK IC50 (Human whole blood
o 8 nM [14]
B-cell activation)
FcyRIlI-triggered TNFa
production IC50 (human 1.3nM [14]
monocytes)
Selectivity for BTK vs. other
>130-fold [L][71[15][16]

kinases

Table 2: P kinetic F  Eenebrutinil

Parameter Value Population Reference
Apparent Clearance Healthy Volunteers &
19.1 L/hr , [17]
(CL/F) RA Patients
Volume of Central Healthy Volunteers &
3238 L _
Compartment (Vc/F) RA Patients
Mean Transit Time Healthy Volunteers &
_ 0.757 hr _ [18]
(Absorption) RA Patients
Steady-state half-life 4.2-9.9 h Healthy Subjects [3]
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Table 3: Overview of Key Clinical Trials and Efficacy

Data
: Key
L. Trial Name -
Indication Comparator Efficacy Result Reference
(Phase) .
Endpoint
Total number o
Significant
. of new _
Multiple FENopta o reduction vs.
] Placebo gadolinium- [19][20][21]
Sclerosis (Phase 11) ) placebo
enhancing T1
_ _ (p=0.0022)
brain lesions
Annualized
] FENhance 1 relapse rate
Multiple ) ) ) )
] & 2 (Phase Teriflunomide  and time to Ongoing [8][22]
Sclerosis S
1)) disability
progression
Time to onset
] ] of 12-week
Multiple FENtrepid ) ] ) [16][22][23]
] Ocrelizumab confirmed Ongoing
Sclerosis (Phase IlI) o [24]
disability
progression
35% (200mg
Rheumatoid ANDES Placebo, ACR50 at BID) vs 15% [11125]
Arthritis (Phase 1) Adalimumab Week 12 (placebo)
(p=0.0003)
) Change from Dose-
Chronic
baseline in dependent
Spontaneous  Phase Il Placebo ) [26][27]
o UAS7 at improvement
Urticaria
Week 8 S

Key Experimental Protocols

Detailed experimental protocols are essential for understanding the scientific rigor behind the

development of fenebrutinib. Below are descriptions of the methodologies used in key
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preclinical and clinical studies.

BTK Inhibition and Kinase Selectivity Assays

Objective: To determine the potency and selectivity of fenebrutinib for BTK.
Methodology:

o BTK Inhibition Assay: The inhibitory activity of fenebrutinib on BTK was assessed using a
biochemical assay that measures the phosphorylation of a peptide substrate. The IC50
value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was
determined.

» Kinase Selectivity Panel: To assess selectivity, fenebrutinib was tested at a concentration of
1 uM against a large panel of recombinant human kinases (often over 200). The assays
measured either peptide phosphorylation or ADP production. For kinases that showed
significant inhibition (>50%), IC50 values were determined to quantify the selectivity for BTK
over these off-target kinases.

Experimental Workflow: In Vitro Cellular Assays

In Vitro Cellular Assay Workflow

Quantify cytokine release
(e.g., TNFa ELISA)

Stimulate cells
(e.g., anti-IgM for B-cells,
FcyR ligands for monocytes)

Assess B-cell proliferation
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Data Analysis

Isolate Primary Human Cell Culture Treat cells with varying
B-cells and Monocytes concentrations of Fenebrutinib (IC50 determination)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b560142?utm_src=pdf-body
https://www.benchchem.com/product/b560142?utm_src=pdf-body
https://www.benchchem.com/product/b560142?utm_src=pdf-body
https://www.benchchem.com/product/b560142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Caption: A generalized workflow for in vitro cellular assays to evaluate the effect of
Fenebrutinib.

FENopta Phase Il Clinical Trial in Relapsing Multiple
Sclerosis (NCT05119569)

Objective: To evaluate the efficacy, safety, and pharmacokinetics of fenebrutinib in patients
with relapsing multiple sclerosis (RMS).

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]

Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent
disease activity.[20]

Intervention:
e Fenebrutinib 200 mg administered orally twice daily.
» Placebo administered orally twice daily.

Primary Endpoint: The total number of new gadolinium-enhancing (Gd+) T1-weighted brain
lesions as measured by MRI at weeks 4, 8, and 12.[5]

Secondary Endpoints:

o Number of new or enlarging T2-weighted lesions on brain MRI.

e Annualized relapse rate.

e Change in the Expanded Disability Status Scale (EDSS) score.

Methodology:

e Screening: Patients were screened for eligibility based on inclusion and exclusion criteria.

» Randomization: Eligible patients were randomized in a 2:1 ratio to receive either
fenebrutinib or placebo.
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o Treatment Period: Patients received the assigned treatment for 12 weeks.

o Assessments: Brain MRI scans were performed at baseline and at weeks 4, 8, and 12.
Clinical assessments, including neurological examinations and relapse monitoring, were
conducted at scheduled visits. Safety was monitored through the collection of adverse
events and laboratory tests.

o Open-Label Extension: After the 12-week double-blind period, eligible patients could enter an
open-label extension phase to receive fenebrutinib.[20]

Conclusion

Fenebrutinib has emerged as a promising therapeutic agent for autoimmune diseases, with a
development history rooted in a rational design strategy to create a highly selective and
reversible BTK inhibitor. Its uniqgue mechanism of action, targeting both B-cell and myeloid cell
activation, holds the potential to address key pathological processes in a range of debilitating
conditions. The robust preclinical data and the encouraging results from Phase Il clinical trials
have paved the way for ongoing Phase Ill studies that will further define the efficacy and safety
of fenebrutinib and its potential role in the future treatment landscape of multiple sclerosis and
other autoimmune disorders. The comprehensive data gathered to date underscore the
potential of fenebrutinib as a best-in-class BTK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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